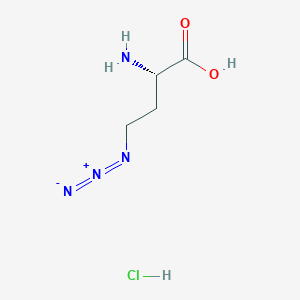

(S)-2-Amino-4-azidobutanoic acid hydrochloride

Descripción general

Descripción

L-Azidohomoalanina (clorhidrato) es un análogo de aminoácido no natural de la metionina que contiene un grupo azidoEs particularmente valioso en el campo de la biología química y la biotecnología para etiquetar proteínas en posiciones específicas sin afectar su función biológica .

Aplicaciones Científicas De Investigación

L-Azidohomoalanina (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:

Etiquetado de proteínas: Se incorpora a las proteínas durante la síntesis de proteínas de novo, lo que permite el etiquetado específico de proteínas con agentes de imagen, etiquetas de afinidad u otros grupos funcionales

Química bioortogonal: Se utiliza en reacciones bioortogonales para introducir grupos funcionales en biomoléculas sin interferir con sus funciones naturales.

Desarrollo de fármacos: Se emplea en la síntesis de moléculas PROTAC para la degradación específica de proteínas.

Sondas moleculares: Actúa como una sonda de infrarrojos debido a las propiedades únicas del grupo azido.

Mecanismo De Acción

L-Azidohomoalanina (clorhidrato) ejerce sus efectos al incorporarse a las proteínas en lugar de la metionina. Esta incorporación está facilitada por la metionil-tRNA sintetasa, que reconoce L-Azidohomoalanina como sustrato. Una vez incorporada, el grupo azido puede sufrir reacciones bioortogonales, lo que permite la modificación específica de la proteína .

Análisis Bioquímico

Biochemical Properties

L-Azidohomoalanine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group in L-Azidohomoalanine hydrochloride can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

The effects of L-Azidohomoalanine hydrochloride on various types of cells and cellular processes are diverse. It influences cell function by being incorporated into proteins during active protein synthesis . This incorporation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of L-Azidohomoalanine hydrochloride is primarily through its interactions at the molecular level. It exerts its effects by binding to biomolecules, potentially influencing enzyme activity and altering gene expression. The azide group in L-Azidohomoalanine hydrochloride allows it to participate in click chemistry reactions, enabling it to bind to molecules containing Alkyne, DBCO, or BCN groups .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Azidohomoalanina (clorhidrato) generalmente implica varios pasos:

Reducción de ácido carboxílico: El material de partida, N-Boc-O-Bn-L-ácido aspártico, se somete a reducción para formar el alcohol correspondiente.

Mesilación del grupo hidroxilo: El grupo hidroxilo se convierte entonces en un mesilato.

Sustitución del mesilato por azida de sodio: El mesilato se sustituye por azida de sodio para introducir el grupo azido.

Desprotección doble (pequeña escala): Los grupos protectores se eliminan para producir L-Azidohomoalanina.

Desprotección del éster bencílico y el grupo Boc (gran escala): Para la producción a gran escala, el éster bencílico y el grupo Boc se desprotegen en pasos separados.

Métodos de producción industrial

La producción industrial de L-Azidohomoalanina (clorhidrato) sigue rutas sintéticas similares pero está optimizada para la escalabilidad y la rentabilidad. Las reacciones se llevan a cabo típicamente en grandes reactores con control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

L-Azidohomoalanina (clorhidrato) experimenta varios tipos de reacciones químicas:

Química del clic: Participa en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAC) con moléculas que contienen grupos alquino.

Cicloadición alquino-azida promovida por tensión (SPAAC): También puede sufrir reacciones SPAAC con moléculas que contienen cicloalquinos tensados como grupos DBCO o BCN.

Reactivos y condiciones comunes

Cicloadición azida-alquino catalizada por cobre (CuAAC): Requiere catalizadores de cobre(I) y moléculas que contienen alquinos.

Cicloadición alquino-azida promovida por tensión (SPAAC): Utiliza cicloalquinos tensados como DBCO o BCN sin necesidad de un catalizador.

Principales productos

Los principales productos de estas reacciones son los derivados de triazol correspondientes, que son estables y se pueden modificar aún más para diversas aplicaciones .

Comparación Con Compuestos Similares

L-Azidohomoalanina (clorhidrato) es única entre los azidoaminoácidos debido a su alta eficiencia de incorporación en proteínas y su versatilidad en la química bioortogonal. Compuestos similares incluyen:

L-Azidoalanina: Menos eficiente en la incorporación de proteínas en comparación con L-Azidohomoalanina.

L-Azidonorvalina: También menos eficiente y menos utilizado.

L-Azidohomoalanina (clorhidrato) destaca por su superior eficiencia de incorporación y su mayor aplicabilidad en diversas reacciones bioortogonales .

Actividad Biológica

(S)-2-Amino-4-azidobutanoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is classified as a non-canonical amino acid. Its molecular formula is CHClNO, and it features an azido group (-N₃) that contributes to its reactivity and biological properties . The azido group is known for its ability to participate in click chemistry, making this compound a valuable tool in biochemical applications.

The biological activity of this compound primarily stems from its ability to modulate various biological processes. Research indicates that it may influence protein synthesis, cellular signaling pathways, and interactions with nucleic acids.

- Protein Synthesis : As a non-canonical amino acid, it can be incorporated into peptides and proteins, potentially altering their function and stability. This incorporation can lead to enhanced or modified biological activities compared to canonical amino acids .

- Cellular Signaling : Studies have shown that the presence of azido groups can affect the binding affinity of compounds to receptors and enzymes, thereby influencing signal transduction pathways .

- Nucleic Acid Interactions : The azido group can facilitate the formation of covalent bonds with nucleic acids, which may be exploited for targeted drug delivery systems or gene editing applications .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. It has shown promise in inhibiting viral replication in cell cultures, particularly against influenza viruses. The mechanism appears to involve interference with viral adhesion and entry into host cells .

Case Studies

- Inhibition of Influenza A Virus : A study investigated the effects of this compound on influenza A virus adhesion to host cells. Results indicated a significant reduction in viral load when treated with the compound, suggesting its potential as a therapeutic agent against influenza infections .

- Antibacterial Efficacy : Another case study focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that it could inhibit MRSA growth effectively, highlighting its potential use in treating resistant bacterial infections .

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- Cell Viability Assays : Experiments assessing cell viability in the presence of this compound demonstrated no significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the azido group facilitates reactive oxygen species (ROS) generation upon light exposure, which may contribute to its antimicrobial effects .

Propiedades

IUPAC Name |

(2S)-2-amino-4-azidobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYJRIDKLZZEO-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-29-8 | |

| Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.